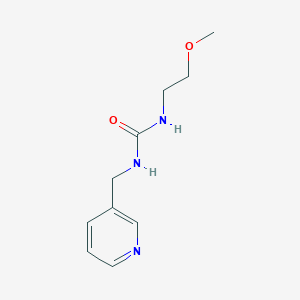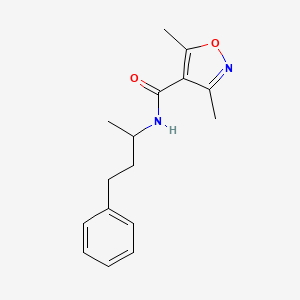![molecular formula C20H12N2O5 B4619203 2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile" involves complex reactions. For instance, the synthesis of furan compounds, such as those involving 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and derivatives, showcases the intricate steps in creating compounds with specific steric configurations and functional derivatives (Hirao, Kato, & Kozakura, 1973). The isomerization and treatment with different reagents are key steps in these syntheses.
Molecular Structure Analysis
Detailed molecular structure analysis often involves X-ray crystallography, NMR, and computational methods to understand the spatial arrangement and electronic structure. For compounds within the same class, such as those studied by Ahamed et al. (2020), insights into synthesis, molecular structure, and properties are derived from computational work and experimental characterization, including single-crystal XRD and NMR analyses (Ahamed et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving furan compounds and their derivatives can lead to a variety of products depending on the reactants and conditions. For example, the 1,3-dipolar cycloaddition reaction of 5-nitro-2-furyldiazomethane with acrylonitrile and other acrylates forms 3-substituted pyrazolines, showcasing the reactivity and potential for creating diverse molecular architectures (Sasaki, Eguchi, & Kojima, 1968).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their handling and application in further chemical reactions or as potential pharmacological agents. Studies like those conducted by Dibrivnyi et al. (2019) provide valuable data on thermodynamic properties, which are essential for understanding the behavior of these compounds under various conditions (Dibrivnyi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are key to the application and understanding of these compounds. The synthesis and reaction studies of furan derivatives provide insights into their chemical behavior, potential as intermediates in organic synthesis, and applications in various fields (Hirao & Kato, 1972).
Scientific Research Applications
Synthetic Approaches and Structural Configurations
Research has demonstrated various synthetic pathways and steric configurations for compounds closely related to 2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile, focusing on furan compounds and their nitrophenyl derivatives. For instance, studies on the synthesis of furan compounds have elaborated on methods to achieve different steric configurations, highlighting the versatility of these compounds in chemical synthesis (Hirao, Kato, & Kozakura, 1973). These synthetic pathways often involve reactions under specific conditions to yield a variety of structurally related compounds, demonstrating the chemical flexibility and potential for further functionalization of the core structure.
Potential in Medicinal Chemistry
The research into derivatives of 2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile has uncovered promising leads for anti-malarial agents. Specifically, compounds featuring the [5-(4-nitrophenyl)-2-furyl]acrylic acid moiety, similar in structure to the compound , have shown significant activity against Plasmodium falciparum strains, indicating potential applications in the development of novel anti-malarial therapies (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
Antibacterial and Cytotoxic Activities
Derivatives of 2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile have been explored for their antibacterial and cytotoxic activities. For example, certain furan compounds with nitrophenyl groups have been found to exhibit strong antibacterial activity against Staphylococcus aureus, suggesting their potential as leads for developing new antibacterial agents (Hirao, Kato, & Hirota, 1971). Additionally, research into heteroarylacrylonitriles has highlighted their in vitro cytotoxic potency against various human cancer cell lines, underscoring the potential of these compounds in cancer research and therapy (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c21-11-14(13-5-7-19-20(10-13)26-12-25-19)9-15-6-8-18(27-15)16-3-1-2-4-17(16)22(23)24/h1-10H,12H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOAVGJRLNSHS-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)


![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)


![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-fluorophenyl)thiourea](/img/structure/B4619232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)